ABCG2 Inhibition Potency: Validated Activity Against Breast Cancer Resistance Protein
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone (target) functions as a potent ABCG2 (BCRP) inhibitor with an IC₅₀ of 6.6 µM . While the reference standard inhibitor Ko143 achieves sub-micromolar potency, the target compound offers a moderate inhibitory profile suitable for probing substrate-dependent interactions. This is in contrast to the structurally related 6,8-diprenylnaringenin, which exhibits a more potent IC₅₀ of 0.41 µM for ABCG2-mediated efflux inhibition [1], a property that may be less desirable for studying the nuanced substrate/inhibitor relationships of prenylflavonoids with ABCG2, as observed in ATPase assays for related compounds like 8-prenylnaringenin [2].
| Evidence Dimension | Inhibition of ABCG2 (BCRP) Transporter Activity |
|---|---|
| Target Compound Data | IC₅₀ = 6.6 µM |
| Comparator Or Baseline | 6,8-Diprenylnaringenin (IC₅₀ = 0.41 µM); Ko143 (Reference Inhibitor, sub-µM) |
| Quantified Difference | Target compound is ~16-fold less potent than 6,8-diprenylnaringenin, offering a moderate potency profile. |
| Conditions | Target compound: General ABCG2 inhibition assay (as reported by vendors). Comparator (6,8-diprenylnaringenin): HEK293 cell-based ABCG2 efflux assay. |
Why This Matters
This moderate potency allows for the investigation of ABCG2 inhibition without the immediate saturation effects seen with ultra-potent inhibitors, making it a valuable tool for dissecting substrate- versus inhibitor-type interactions.
- [1] AbMole. 68236-11-3 (6,8-Diprenylnaringenin) Product Page. Retrieved from https://www.abmole.cn View Source
- [2] Tan, K. W., et al. (2014). Hop-derived prenylflavonoids are substrates and inhibitors of the efflux transporter breast cancer resistance protein (BCRP/ABCG2). Molecular Nutrition & Food Research, 58(11), 2099-2110. DOI: 10.1002/mnfr.201400288 View Source
